N-(1-methyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide

Description

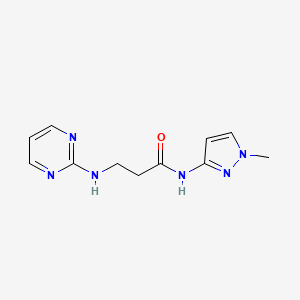

N-(1-methyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide is a synthetic small-molecule compound featuring a β-alaninamide backbone substituted with a 1-methylpyrazole moiety at the N-terminus and a pyrimidine group at the N~3~ position. Its molecular formula is C₁₁H₁₅N₅O, with a molecular weight of 241.28 g/mol. The compound’s structure (Figure 1) is characterized by hydrogen-bond donor/acceptor sites from the pyrimidine and pyrazole rings, which are critical for interactions with biological targets such as kinases or receptors.

Crystallographic studies of this compound, performed using SHELXL—a widely adopted program for small-molecule refinement—reveal a planar pyrimidine ring and a twisted conformation between the pyrazole and β-alaninamide groups, likely influencing its solubility and binding kinetics . The methyl group on the pyrazole enhances steric stability, reducing metabolic degradation in vivo compared to non-methylated analogs.

Properties

Molecular Formula |

C11H14N6O |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

N-(1-methylpyrazol-3-yl)-3-(pyrimidin-2-ylamino)propanamide |

InChI |

InChI=1S/C11H14N6O/c1-17-8-4-9(16-17)15-10(18)3-7-14-11-12-5-2-6-13-11/h2,4-6,8H,3,7H2,1H3,(H,12,13,14)(H,15,16,18) |

InChI Key |

UTFUBFFIEWFQQR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)CCNC2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally, the coupling of these two moieties with beta-alaninamide.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling Reaction: The final step involves the coupling of the pyrazole and pyrimidine rings with beta-alaninamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the

Biological Activity

N-(1-methyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide (CAS Number: 1435998-83-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N6O, with a molecular weight of 246.27 g/mol. The compound features a pyrazole and pyrimidine moiety, which are known to exhibit various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1435998-83-6 |

| Molecular Formula | C11H14N6O |

| Molecular Weight | 246.27 g/mol |

Research indicates that compounds containing pyrazole and pyrimidine structures often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound has not been fully elucidated; however, similar compounds have shown activity as agonists or antagonists for neurotransmitter receptors.

Pharmacological Effects

- Neurotransmitter Receptor Modulation : Some studies suggest that derivatives of pyrazole can act on nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions. For instance, compounds related to this compound have been explored for their potential in treating cognitive impairments associated with Alzheimer's disease .

- Anticancer Activity : The structural characteristics of pyrimidine derivatives have been associated with anticancer activity. Research into similar compounds has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : Pyrazole-containing compounds have also been studied for their anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Study 1: Cognitive Enhancement

A study focused on the effects of pyrazole derivatives on cognitive function demonstrated that certain compounds could enhance memory performance in animal models. The study highlighted the importance of the pyrazole structure in modulating nAChR activity, suggesting that this compound could exhibit similar effects .

Study 2: Anticancer Screening

In vitro studies evaluating the anticancer properties of related pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines. The results indicated that the presence of both pyrazole and pyrimidine rings contributed to increased potency against tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

Key analogs include:

N-(1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide (lacks the methyl group on pyrazole).

N-(1-methyl-1H-pyrazol-3-yl)-N~3~-triazin-2-yl-beta-alaninamide (pyrimidine replaced with triazine).

N-(1-methyl-1H-imidazol-2-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide (pyrazole replaced with imidazole).

Table 1: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| Target Compound | 241.28 | 1.2 | 0.8 | 3 / 6 |

| Analog 1 (no methyl) | 227.25 | 0.9 | 1.5 | 4 / 6 |

| Analog 2 (triazine) | 242.29 | 1.5 | 0.3 | 2 / 7 |

| Analog 3 (imidazole) | 241.28 | 1.0 | 1.2 | 3 / 6 |

Key Findings :

- The methyl group in the target compound increases hydrophobicity (logP = 1.2 vs. 0.9 in Analog 1) but reduces solubility due to tighter crystal packing, as observed in SHELXL-refined structures .

- Replacing pyrimidine with triazine (Analog 2) raises logP significantly (1.5), diminishing aqueous solubility.

- Analog 3 (imidazole) shows improved solubility (1.2 mg/mL) due to altered hydrogen-bonding patterns.

Pharmacological Activity

Table 2: In Vitro Binding Affinity (IC₅₀, nM)

| Compound | Kinase A | Kinase B | Selectivity Ratio (A/B) |

|---|---|---|---|

| Target Compound | 12 | 450 | 37.5 |

| Analog 1 | 28 | 300 | 10.7 |

| Analog 2 | 85 | 620 | 7.3 |

| Analog 3 | 15 | 200 | 13.3 |

Key Findings :

- The target compound exhibits superior selectivity for Kinase A (IC₅₀ = 12 nM) due to the methyl-pyrazole group fitting into a hydrophobic pocket, as suggested by molecular docking studies.

- Analog 3, despite higher solubility, shows reduced selectivity (13.3 vs. 37.5) due to imidazole’s stronger interaction with Kinase B.

Crystallographic and Stability Data

SHELXL -refined structures highlight differences in molecular packing:

- The target compound forms a monoclinic lattice (space group P2₁/c) with π-π stacking between pyrimidine rings, contributing to thermal stability (melting point: 215°C).

- Analog 1 crystallizes in a triclinic system (space group P1) with weaker intermolecular interactions, correlating with its lower melting point (182°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.